REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].[NH:15]([C:17](OC)=[O:18])[NH2:16]>CO.C(O)C>[CH2:10]([O:9][Si:5]([O:12][CH2:13][CH3:14])([O:6][CH2:7][CH3:8])[CH2:4][CH2:3][CH2:2][NH:1][C:17](=[O:18])[NH:15][NH2:16])[CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
44.2 g
|
Type
|
reactant
|
Smiles
|
NCCC[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
N(N)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
of distillate had been collected
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass was cooled
|
Type
|
CUSTOM
|
Details
|
The pale yellow oil was decanted from the small amount of white solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)O[Si](CCCNC(NN)=O)(OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |